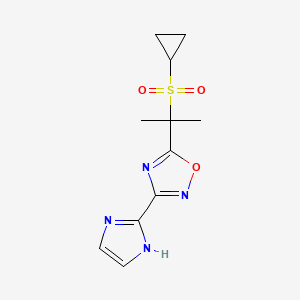![molecular formula C16H18N6O2 B7357043 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357043.png)
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as INDY, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation.
Mécanisme D'action
The mechanism of action of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. It targets the PI3K/Akt/mTOR signaling pathway, which is a key pathway that regulates cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, protect neurons from oxidative stress and inflammation, and have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is its potential therapeutic applications in various fields. It has been found to have potential applications in cancer treatment, neuroprotection, and inflammation. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
For 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one research include further studies on its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. Additionally, further studies on its mechanism of action and its biochemical and physiological effects are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 1H-indazole-6-carboxylic acid with thionyl chloride to form 1H-indazole-6-carbonyl chloride. This is then reacted with 2-(1-piperidinyl)acetic acid to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carboxylic acid.
The next step involves the reaction of the above compound with triphosgene to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carbonyl chloride. This is then reacted with 5-amino-1,2,4-triazole to form this compound.
Applications De Recherche Scientifique
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In neuroprotection research, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
In inflammation research, this compound has been found to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Propriétés
IUPAC Name |
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-14(8-10-4-5-11-9-17-19-12(11)7-10)22-6-2-1-3-13(22)15-18-16(24)21-20-15/h4-5,7,9,13H,1-3,6,8H2,(H,17,19)(H2,18,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUYWPGLPQZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NNC(=O)N2)C(=O)CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(4-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356980.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)

![3-[1-[3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356989.png)
![1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B7356993.png)
![3-bromo-5-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7357002.png)
![3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357008.png)

![3,3-dimethyl-5-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-indol-2-one](/img/structure/B7357029.png)
![1-methyl-6-[methyl-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357030.png)
![3-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357035.png)
![1-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357048.png)